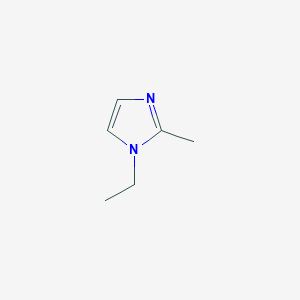

1-Ethyl-2-methyl-1H-imidazole

Description

Significance of Imidazole (B134444) Derivatives in Heterocyclic Chemistry

Imidazole, a five-membered ring with two nitrogen atoms, is a fundamental scaffold in heterocyclic chemistry. ajrconline.orgneuroquantology.com Its derivatives are integral components of numerous biologically important molecules, including the amino acid histidine, purines in DNA, and many pharmaceuticals. neuroquantology.comisca.me The imidazole ring's aromaticity, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions contribute to its diverse chemical and biological activities. ajrconline.orgneuroquantology.com

The versatility of the imidazole core allows for a wide array of synthetic modifications, leading to compounds with applications spanning from medicinal chemistry to materials science. mdpi.com Imidazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antifungal, anti-inflammatory, and antimicrobial activities. neuroquantology.comisca.mewisdomlib.org This has made them a prime target in drug discovery and development. ajrconline.orgwisdomlib.org

Historical Trajectories and Milestones in 1-Ethyl-2-methyl-1H-imidazole Research

The synthesis of the parent imidazole ring was first reported by Heinrich Debus in 1858. mdpi.comresearchgate.net Over the years, various synthetic methodologies have been developed to produce substituted imidazoles. One notable early method is the Wallach synthesis, which can be adapted to produce this compound. This process involves the treatment of N,N'-diethyloxamide with phosphorus pentachloride, followed by reduction. sphinxsai.com

While the early research focused on the fundamental synthesis and characterization of imidazole derivatives, the unique properties of this compound have led to its exploration in more specialized areas. A significant milestone in its research trajectory has been its emergence as a key precursor in the synthesis of ionic liquids.

Current Research Frontiers and Emerging Paradigms for this compound

The contemporary research landscape for this compound is dominated by its applications in the fields of ionic liquids and catalysis.

Ionic Liquids:

Ionic liquids are salts with melting points below 100°C, and they have gained prominence as "green" solvents and catalysts due to their low vapor pressure, thermal stability, and tunable properties. researchgate.net this compound is a common starting material for the synthesis of imidazolium-based ionic liquids. researchgate.net By reacting it with various alkylating agents, a wide range of 1,2,3-trialkylated imidazolium (B1220033) salts can be produced. These salts, often combined with anions like tetrafluoroborate (B81430) (BF4-) or hexafluorophosphate (B91526) (PF6-), form ionic liquids with tailored physicochemical properties. researchgate.net

The structure of the imidazolium cation, including the nature of the alkyl substituents, significantly influences the properties of the resulting ionic liquid. For instance, the presence of a methyl group at the C2 position of the imidazole ring has been shown to enhance the catalytic activity of some dicationic ionic liquids. mdpi.com

Catalysis:

Beyond its role as a precursor to ionic liquids, this compound itself and its derivatives exhibit catalytic activity. It can act as a catalyst in various organic reactions, such as the synthesis of polyurethanes, which are used in coatings, adhesives, and foams. roco.global Furthermore, its derivatives are being investigated for their potential as enzyme inhibitors.

The development of catalysts based on imidazolium ionic liquids is an active area of research. These catalysts can be used in a variety of transformations, including acid-catalyzed reactions where they can exhibit superacidity. pharmtech.com The ability to immobilize these ionic liquid catalysts on solid supports, such as graphene oxide, is also being explored to facilitate catalyst recovery and reuse. mdpi.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10N2 |

| Molecular Weight | 110.16 g/mol nih.gov |

| CAS Number | 21202-52-8 nih.gov |

| Appearance | Liquid |

| IUPAC Name | This compound nist.gov |

This table is interactive. You can sort and filter the data.

Research Highlights

| Research Area | Key Findings |

| Ionic Liquids | This compound is a crucial building block for synthesizing a diverse range of imidazolium-based ionic liquids with tunable properties. researchgate.net |

| Catalysis | The compound and its derivatives show promise as catalysts in organic synthesis, including polyurethane production. roco.global Imidazolium-based ionic liquids derived from it can function as highly effective and recyclable catalysts. mdpi.com |

| Medicinal Chemistry | The broader class of imidazole derivatives is extensively studied for a wide range of pharmacological activities. ajrconline.orgneuroquantology.comisca.mewisdomlib.org |

This table is interactive. You can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-5-4-7-6(8)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYVCPHBKQYINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334165 | |

| Record name | 1-ethyl-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21202-52-8 | |

| Record name | N-Ethyl-2-methylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021202528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethyl-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-2-methylimidazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-2-METHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6XT88X099 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Ethyl 2 Methyl 1h Imidazole

Established Synthetic Pathways to 1-Ethyl-2-methyl-1H-imidazole

The foundational methods for constructing the this compound core rely on established organic chemistry principles, including multi-component reactions and specific strategies to ensure correct substituent placement.

Classical Multi-component Reactions for Imidazole (B134444) Ring Formation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org These reactions are advantageous for creating molecular diversity and are a cornerstone of heterocyclic synthesis. rsc.orgfrontiersin.org

The Debus-Radziszewski synthesis, a well-known MCR, traditionally involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form substituted imidazoles. pharmaguideline.comresearchgate.net For the synthesis of this compound, this would necessitate the use of methylglyoxal (B44143) in place of glyoxal (B1671930) to introduce the 2-methyl group, followed by N-alkylation with an ethylating agent. smolecule.com This classical approach, however, can sometimes lead to a mixture of regioisomers, which requires subsequent purification. smolecule.com

Another prominent MCR is the Van Leusen imidazole synthesis, which provides a regioselective route to 1,4- or 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.org This method utilizes tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from an aldehyde and an amine. organic-chemistry.org

The Groebke-Blackburn-Bienaymé reaction (GBBR) is another powerful MCR for synthesizing fused aminoimidazoles from 2-aminoazines or -azoles, aldehydes, and isocyanides, often catalyzed by Lewis or Brønsted acids. frontiersin.orgresearchgate.net

Table 1: Overview of Classical Multi-component Reactions for Imidazole Synthesis

| Reaction Name | Reactants | Relevance to this compound |

|---|---|---|

| Debus-Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | A potential, though potentially non-regioselective, pathway using methylglyoxal, an aldehyde, and ethylamine. pharmaguideline.comsmolecule.com |

| Van Leusen Synthesis | TosMIC, Aldehyde, Amine | Offers regioselective control for substituted imidazoles. organic-chemistry.org |

| Groebke-Blackburn-Bienaymé Reaction | 2-Aminoazole, Aldehyde, Isocyanide | Primarily for fused imidazoles, but demonstrates the utility of MCRs in imidazole chemistry. frontiersin.orgresearchgate.net |

Regioselective Synthesis Strategies for Substituted Imidazoles

Achieving regioselectivity—the controlled placement of substituents on the imidazole ring—is a critical challenge in the synthesis of asymmetrically substituted imidazoles like this compound. A significant strategy involves the N-alkylation of a pre-formed imidazole ring. For instance, the alkylation of 2-methyl-5-nitro-1H-imidazole at the N1 position has been shown to be highly regioselective under specific conditions, such as using potassium carbonate as a base in acetonitrile. derpharmachemica.comresearchgate.net While this example involves a nitro-substituted imidazole, the principle of regioselective N-alkylation is directly applicable.

A study demonstrated the total regioselectivity of N-alkylation for 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole, with the obtained product structures confirmed by 1H and 13C NMR spectroscopy. derpharmachemica.comresearchgate.net The synthesis of 1-Ethyl-2-methyl-5-nitro-1H-imidazole was specifically reported, which could potentially be denitrated to yield the target compound. derpharmachemica.com

Furthermore, new methods for preparing 1,2-disubstituted-1H-imidazole-5-carboxaldehydes through the highly regioselective reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals have been developed. lookchem.com This highlights the ongoing research into controlling substituent placement during imidazole synthesis.

Synthesis from N,N′-Disubstituted Oxamides

A specific and effective method for synthesizing 1,2-disubstituted imidazoles is the Wallach synthesis. pharmaguideline.comresearchgate.net This reaction involves treating an N,N'-disubstituted oxamide (B166460) with a dehydrating agent like phosphorus pentachloride (PCl5), followed by reduction. researchgate.netderpharmachemica.comscispace.com It has been reported that N,N'-diethyloxamide can be converted to a chlorine-containing intermediate, which upon reduction, yields 1-ethyl-2-methyl imidazole. researchgate.netderpharmachemica.comscispace.com This method offers a direct route to the desired substitution pattern.

Advanced Synthetic Approaches for this compound and its Precursors

Modern synthetic chemistry has introduced more efficient and environmentally benign methods for preparing imidazole derivatives, including the use of catalysts and microwave irradiation.

Catalytic Reaction Systems in Imidazole Synthesis

The use of catalysts in MCRs for imidazole synthesis can significantly improve yields, reduce reaction times, and enhance selectivity. researchgate.netrsc.org Various catalytic systems have been investigated, including Brønsted acids, Lewis acids, and metal-based catalysts. rsc.orgacs.org

For example, fluoroboric acid-derived catalysts (HBF4–SiO2, LiBF4, Zn(BF4)2) have been shown to be effective in the three-component and four-component synthesis of trisubstituted and tetrasubstituted imidazoles, respectively. rsc.org These catalysts can influence the selectivity between the formation of different imidazole products. rsc.org

Copper-catalyzed three-component reactions of α,β-unsaturated ketoximes, paraformaldehyde, and amines have been developed to produce imidazoles. organic-chemistry.org Similarly, copper catalysts have been used for the N-arylation of imidazoles. organic-chemistry.orgmdpi.com Zinc-based heterogeneous catalysts are also noted for their utility in various MCRs due to being non-toxic, affordable, and reusable. researchgate.net The use of a urea-ZnCl2 low-melting mixture has been shown to efficiently catalyze the reaction between a dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) to form triaryl-1H-imidazoles. organic-chemistry.org

Table 2: Examples of Catalytic Systems in Imidazole Synthesis

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Brønsted Acid | HBF4–SiO2 | 3-MCR and 4-MCR for substituted imidazoles | rsc.org |

| Lewis Acid | Zn(BF4)2 | 4-MCR for tetrasubstituted imidazoles | rsc.org |

| Metal Catalyst | Copper (Cu) | [3+2] cycloaddition reactions, N-arylation | organic-chemistry.orgmdpi.com |

| Heterogeneous Catalyst | Zinc (Zn)-based | Multicomponent reactions | researchgate.net |

Microwave-Assisted Synthetic Protocols for this compound Derivates

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netderpharmachemica.com This technique has been successfully applied to the synthesis of various imidazole derivatives. derpharmachemica.com

For instance, a solvent-free, microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles from benzil, aryl aldehydes, and ammonium acetate has been reported with good yields. scispace.com Another microwave-assisted protocol involves the reaction of alkyl cyanides with ethylenediamine (B42938) in the presence of carbon disulfide to produce 2-substituted 2-imidazolines, which are precursors to imidazoles. derpharmachemica.com

Specifically for derivatives, a solvent-free microwave-assisted method has been used to synthesize 2-Ethyl-5-methyl-α-(phenoxymethyl)-1H-imidazole-1-ethanol from 2-ethyl-4-methylimidazole (B144543) and phenyl glycidyl (B131873) ether by heating to 120 °C for one minute. mdpi.com While this example starts with a pre-substituted imidazole, it demonstrates the applicability of microwave technology in modifying imidazole scaffolds.

Green Chemistry Principles in the Production of Imidazole Scaffolds

The growing emphasis on sustainable chemical practices has spurred the development of environmentally benign methods for synthesizing imidazole derivatives. Green chemistry principles, such as the use of reusable catalysts, solvent-free reaction conditions, and energy-efficient processes like microwave and ultrasonic irradiation, are increasingly being applied.

Key green approaches to imidazole synthesis include:

Catalytic Synthesis : Zeolites, such as H-BEA, have proven to be efficient and reusable catalysts for the multi-component synthesis of imidazole scaffolds. primescholars.com Dealumination of H-BEA catalysts can enhance their activity, leading to excellent yields of highly substituted imidazoles under thermal, solvent-free conditions. primescholars.com Magnetic iron oxide nanoparticles (Fe3O4-MNPs) also serve as effective, reusable catalysts for imidazole synthesis, with the added benefit of easy separation using an external magnet. researchgate.net

Microwave-Assisted Synthesis : Microwave irradiation has been successfully employed for the rapid and efficient synthesis of imidazole-fused hybrid scaffolds. nih.gov This method often proceeds without the need for transition metal catalysts and can significantly reduce reaction times. nih.govtandfonline.com

Ultrasonic Irradiation : Sonochemistry offers a green alternative to conventional heating methods, enhancing reaction rates and yields while often reducing the need for hazardous solvents. mdpi.com The use of ultrasound in conjunction with catalysts like ZnO nanorods or nano-silica dendritic polymer-supported H3PW12O40 has been shown to be highly effective for the one-pot synthesis of substituted imidazoles. mdpi.com

Ionic Liquids : Ionic liquids (ILs) are being explored as green catalysts and solvents for imidazole synthesis. tandfonline.com Their low vapor pressure and potential for recyclability make them attractive alternatives to volatile organic solvents. tandfonline.com For instance, a pyridinium-based IL has been used to facilitate the synthesis of polysubstituted imidazoles in high yields. tandfonline.com

These green methodologies not only offer environmental benefits but also often lead to improved efficiency, higher yields, and simpler purification procedures.

Derivatization and Functionalization of this compound

The this compound core provides a versatile platform for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Halogenation introduces a reactive handle onto the imidazole ring, which can be further exploited in cross-coupling reactions and other transformations.

Iodination : The iodination of 1-ethylimidazole (B1293685) can be achieved to produce 1-ethyl-2-iodo-1H-imidazole. chemspider.com Another derivative, 1-ethyl-2-(iodomethyl)-1H-imidazole, has also been synthesized. bldpharm.com These reactions typically involve electrophilic iodinating agents. For example, the synthesis of 1-ethyl-2-iodo-4-(methylsulfonyl)benzene (B8565458) can be achieved through the iodination of 4-(methylsulfonyl)benzene using iodine in the presence of an oxidizing agent like nitric acid. evitachem.com

Chlorination : The imidazole ring can be chlorinated, often in conjunction with other functionalizations. For instance, 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole is synthesized through the sequential nitration and chlorination of 1-ethyl-2-methylimidazole. The nitration occurs at the C4 position, followed by chlorination at C5. A related compound, 5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazole, has also been reported. cymitquimica.com

Alkylation and arylation reactions at the nitrogen or carbon atoms of the imidazole ring are fundamental transformations for building molecular complexity.

Alkylation : The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated. The alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl (B1604629) halides selectively yields O-alkoxy derivatives. researchgate.net N-alkylation products, such as 1-alkylimidazole 3-oxides, can be obtained through condensation reactions from acyclic precursors. researchgate.net The spontaneous S-alkylation of methimazole (B1676384) with 1,2-dichloroethane (B1671644) has also been studied, leading to the formation of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. nih.gov

Arylation : Palladium-catalyzed direct C-H arylation is a powerful tool for the synthesis of arylated imidazoles. nih.govacs.org This methodology allows for the regioselective arylation of all three C-H bonds of the imidazole ring. nih.gov Both C5- and C2-arylation can be achieved using readily available aryl chlorides as coupling partners. nih.gov Copper-catalyzed N-arylation of imidazoles with aryl halides also provides an efficient route to N-aryl imidazoles. semanticscholar.org

Sulfonylation and amidation reactions introduce sulfonyl and amide functionalities, which are common in medicinally relevant molecules.

Sulfonylation : this compound can undergo sulfonation, typically with chlorosulfonic acid, to introduce a sulfonyl group, which can then be converted to a sulfonyl chloride. smolecule.com This sulfonyl chloride derivative, this compound-5-sulfonyl chloride, is a key intermediate for synthesizing various sulfonamides. smolecule.comsmolecule.com For example, it can react with amines to form N-heterocyclic sulfonamides. smolecule.com

Amidation : The sulfonamide moiety can be formed by reacting a sulfonyl chloride with an amine. For instance, 1-ethyl-N-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative of the imidazole ring. smolecule.com Another example is 4-(this compound-4-sulfonamido)-3-methyloxolane-3-carboxylic acid. molport.com

The side chains of substituted imidazoles can be modified through oxidation and reduction reactions to introduce new functional groups.

Oxidation : The methyl group at the C2 position can potentially be oxidized to an aldehyde or a carboxylic acid. Similarly, other alkyl side chains can undergo oxidation. For instance, (1-Ethyl-1H-imidazol-2-yl)methanol can be oxidized to yield aldehydes or carboxylic acids.

Reduction : Nitro groups on the imidazole ring can be reduced to amino groups. For example, the nitro group of 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or iron powder with hydrochloric acid. Aldehyde functionalities can also be reduced. For example, 1-ethyl-1H-imidazole-2-carboxaldehyde can be reduced to (1-ethyl-1H-imidazol-2-yl)methanol using sodium borohydride (B1222165) or lithium aluminum hydride.

Chemical Reactivity and Reaction Mechanisms of 1 Ethyl 2 Methyl 1h Imidazole

Electrophilic Aromatic Substitution on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system and is generally reactive towards electrophilic substitution. The presence of the electron-donating 1-ethyl and 2-methyl groups increases the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted imidazole. Electrophilic substitution reactions typically occur at the C4 and C5 positions, which are the most electron-rich carbon atoms in the ring.

Studies on related substituted imidazoles confirm this reactivity pattern. For instance, investigations into the electrophilic substitution of 5-(2-Furyl)-1-methyl-1H-imidazole and 1-methyl-5-(2-thienyl)-1H-imidazole have shown that reactions such as nitration, bromination, sulfonation, and acylation can occur on the imidazole ring. researchgate.net Similarly, other imidazole derivatives are known to undergo electrophilic substitution on the ring. smolecule.com For 1-Ethyl-2-methyl-1H-imidazole, the directing effects of the substituents would favor substitution at the C5 position due to a combination of electronic and steric factors.

Below is a table summarizing potential electrophilic substitution reactions.

| Reaction Type | Reagent | Typical Product (Predicted) |

| Nitration | HNO₃/H₂SO₄ | 1-Ethyl-2-methyl-5-nitro-1H-imidazole |

| Bromination | Br₂/FeBr₃ | 5-Bromo-1-ethyl-2-methyl-1H-imidazole |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | This compound-5-carbaldehyde |

| Acylation | Acyl chloride/AlCl₃ | 1-(1-Ethyl-2-methyl-1H-imidazol-5-yl)ethanone |

Nucleophilic Substitution Reactions and Positional Selectivity

Direct nucleophilic aromatic substitution on the unsubstituted imidazole ring of this compound is generally difficult due to the ring's high electron density. Such reactions typically require the presence of a good leaving group, such as a halogen, on the ring. For example, in compounds like ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate, the chlorine atom can be readily displaced by nucleophiles. smolecule.com

However, this compound can participate in nucleophilic reactions in several ways:

As a Nucleophile: The pyridine-like N3 atom possesses a lone pair of electrons, making the entire molecule a potent nucleophile. It can attack electrophiles, such as alkyl halides or epoxides, to form quaternary imidazolium (B1220033) salts. Mechanistic studies on the 2-methylimidazole-catalyzed ring-opening of epoxides show that the reaction proceeds via the nucleophilic attack of the imidazole nitrogen on the epoxide ring. researchgate.net

Substitution on the Ethyl Group: While less common, nucleophilic substitution could potentially occur on the ethyl group under specific conditions, though this is not a primary reaction pathway for the imidazole core.

Formation of an Anion: In the presence of a strong base, the C2-proton can be abstracted to form a C2-anion (an N-heterocyclic carbene precursor) or, less favorably, a proton can be removed from the C2-methyl group. This anion is a powerful nucleophile that can react with a variety of electrophiles.

The positional selectivity of nucleophilic attack is highly specific. The N3 nitrogen is the primary site for reactions with electrophiles, leading to N-alkylation or N-acylation.

Ring-Opening and Ring-Closing Reactions of Imidazole Systems

The aromaticity of the imidazole ring imparts significant stability, making ring-opening reactions challenging. Such transformations typically require high energy input or specific reagents designed to break the heterocyclic structure. For instance, some complex tandem reactions involving radical cyclization have been shown to affect imidazole moieties, but these are not general pathways. nih.gov Reductive ring-opening of related 2-imidazoline systems can yield diamine derivatives, highlighting that the saturation state of the ring is critical for its stability. researchgate.net

Conversely, ring-closing reactions are fundamental to the synthesis of the imidazole core itself. Numerous methods exist for constructing the 1,2-disubstituted imidazole system. organic-chemistry.org A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine), known as the Debus synthesis. For this compound specifically, a synthetic route could involve the reaction between ethylamine, glyoxal (B1671930), and acetaldehyde. Another versatile method is the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org

Mechanistic Studies of this compound Transformations

Mechanistic insights into the reactions of this compound can be drawn from studies of similar molecules.

A key reaction mechanism involves its role as a catalyst. A theoretical study using Density Functional Theory (DFT) on the 2-methylimidazole-catalyzed ring-opening of epoxides by phenols revealed that the reaction is initiated by the nucleophilic attack of the imidazole's N3 atom on a carbon atom of the epoxide ring. researchgate.net This forms a zwitterionic intermediate. The subsequent transfer of a proton from the phenol (B47542) generates a phenoxide ion, which then acts as the primary nucleophile in the main ring-opening step. This catalytic cycle highlights the crucial role of the imidazole as a proton shuttle and nucleophilic catalyst. This mechanism is directly applicable to this compound.

For electrophilic aromatic substitution, the mechanism proceeds through the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The attack of an electrophile (E⁺) at the C5 position is favored because the positive charge in the resulting intermediate can be delocalized over the N1, C2, and N3 atoms, with the electron-donating methyl and ethyl groups providing additional stabilization.

Influence of Substituents on Electronic and Steric Reactivity Profiles

The ethyl group at the N1 position and the methyl group at the C2 position have a profound impact on the reactivity of the imidazole ring.

Steric Effects: The substituents also exert steric hindrance. The ethyl group at N1 and the methyl group at C2 partially shield the N1-C2-N3 region of the ring. This steric bulk can influence the regioselectivity of reactions, directing incoming reagents away from the more hindered positions. For example, while both C4 and C5 are electronically activated, an incoming electrophile might preferentially attack the C5 position to minimize steric clash with the N1-ethyl group. The ethyl group provides more significant steric bulk than a methyl group at the same position.

The table below summarizes the influence of the substituents.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Ethyl | N1 | Electron-donating (+I) | Moderate steric hindrance | Increases nucleophilicity/basicity; Activates ring for electrophilic substitution; Directs attack to C4/C5. |

| Methyl | C2 | Electron-donating (+I) | Moderate steric hindrance | Increases nucleophilicity/basicity; Further activates the ring; Helps stabilize intermediates. |

Coordination Chemistry of 1 Ethyl 2 Methyl 1h Imidazole

1-Ethyl-2-methyl-1H-imidazole as a Ligand in Metal Coordination Complexes

This compound is a versatile ligand in coordination chemistry, readily forming complexes with a variety of metal ions. ontosight.aicymitquimica.com The presence of two nitrogen atoms within the imidazole (B134444) ring, one of which is a pyridine-type and the other a pyrrole-type, allows for coordination to metal centers. The ethyl group at the N-1 position and the methyl group at the C-2 position influence the steric and electronic properties of the ligand, which in turn affect the structure and reactivity of the resulting metal complexes. ontosight.ai

The imidazole ring is a common feature in metalloenzymes, and synthetic analogues using ligands like this compound help to model these biological systems. researchgate.net The coordination of this ligand can stabilize various oxidation states of the metal and influence the geometry of the complex. The resulting metal complexes have potential applications in diverse fields, including catalysis and materials science. iucr.org

The study of such complexes provides insight into the fundamental principles of coordination chemistry, including ligand-metal bonding, structure-property relationships, and reaction mechanisms. The ability of the imidazole nitrogen to act as a donor, combined with the steric bulk of the alkyl substituents, makes this compound an interesting ligand for the synthesis of novel coordination compounds with unique properties. researchgate.net

Synthesis and Structural Characterization of Metal-1-Ethyl-2-methyl-1H-imidazole Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.netiucr.org The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product. rsc.org For instance, the reaction of cadmium(II) chloride with 1-ethyl-1H-imidazole in N,N-dimethylformamide resulted in the formation of a one-dimensional coordination polymer. iucr.org

A variety of metal ions have been successfully incorporated into complexes with imidazole-based ligands, including copper(II), zinc(II), cadmium(II), and palladium(II). iucr.orgiucr.orggrafiati.com The synthesis of a hexakis(1-methyl-1H-imidazole)zinc(II) dinitrate complex, for example, was achieved by reacting zinc nitrate (B79036) with 1-methyl-1H-imidazole in ethanol. researchgate.netiucr.org

Table 1: Examples of Synthesized Metal-1-Ethyl-2-methyl-1H-imidazole and Related Imidazole Complexes

| Metal Ion | Ligand | Resulting Complex Formula | Reference |

|---|---|---|---|

| Cadmium(II) | 1-ethyl-1H-imidazole | [Cd₂Cl₄(C₅H₈N₂)₃]n | iucr.org |

| Copper(II) | 1-ethyl-1H-imidazole | [Cu(C₈H₄O₄)(C₅H₈N₂)₂]n | grafiati.com |

Coordination Modes and Geometries of this compound Ligands

This compound typically coordinates to metal ions through the pyridine-like nitrogen atom (N-3), which has a lone pair of electrons available for donation. The ethyl and methyl substituents on the imidazole ring can influence the steric environment around the metal center, which in turn affects the coordination geometry of the complex. cymitquimica.com

The coordination number and geometry of the resulting metal complexes can vary widely depending on the metal ion, the counter-ion, and the stoichiometry of the reaction. For example, a copper(II) complex with 1-ethyl-1H-imidazole and benzene-1,3-dicarboxylate was found to have a trans-CuN₂O₂ square-planar arrangement. grafiati.com In another example, a cadmium(II) complex with 1-ethyl-1H-imidazole exhibited two different coordination environments for the cadmium atoms: one with an octahedral geometry and another with a severely distorted five-fold coordination. iucr.org A zinc(II) complex with 1-methyl-1H-imidazole was found to have an octahedral coordination geometry, with the zinc ion surrounded by six imidazole ligands. iucr.org

The flexibility in coordination modes and geometries allows for the design and synthesis of a wide range of metal complexes with tailored properties. The interplay between the electronic properties of the metal ion and the steric and electronic effects of the this compound ligand is a key factor in determining the final structure of the complex.

Table 2: Coordination Geometries of Metal Complexes with Imidazole Ligands

| Metal Complex | Coordination Geometry | Reference |

|---|---|---|

| [Cu(C₈H₄O₄)(C₅H₈N₂)₂]n | trans-Square Planar | grafiati.com |

| [Cd₂Cl₄(C₅H₈N₂)₃]n | Octahedral and Distorted Five-coordinate | iucr.org |

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of metal complexes with this compound is governed by thermodynamic and kinetic principles. The stability of the resulting complexes is determined by the thermodynamics of the metal-ligand interaction, which can be influenced by factors such as the nature of the metal ion, the solvent, and the temperature. pku.edu.cn

Kinetic studies can provide insights into the mechanism of complex formation. For example, kinetic studies of the binding of imidazole and its methyl derivatives to metmyoglobin have been conducted to understand the effects of substituents on the binding affinity. thegoodscentscompany.com The thermal decomposition of ionic liquids containing imidazolium (B1220033) cations has also been investigated to understand their stability and decomposition mechanisms, which can be relevant to the stability of metal complexes under certain conditions. rsc.org

The thermodynamic and kinetic parameters for the formation of complexes with this compound can be determined using various experimental techniques, such as calorimetry, spectroscopy, and stopped-flow methods. acs.orgresearchgate.net These studies are essential for understanding the factors that control the formation and stability of these complexes, which is crucial for their potential applications. For instance, the thermodynamic driving force of hydride transfer in iron-oxo complexes with nitrogen-containing ligands has been studied to understand their reactivity. acs.org

Catalytic Applications of this compound Metal Complexes

Metal complexes containing this compound and related imidazole ligands have shown promise as catalysts in a variety of organic transformations. ontosight.ai The imidazole ligand can influence the catalytic activity of the metal center by modifying its electronic and steric properties. The versatility of imidazole-based ligands allows for the tuning of the catalyst's properties for specific applications. researchgate.net

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. researchgate.net Metal complexes of this compound can act as homogeneous catalysts for various reactions. For example, imidazole-containing ligands have been used in copper complexes for the catalytic oxidation of alkenes. mdpi.com Ruthenium and iridium complexes with proton-responsive ligands have been utilized for hydrogenation and dehydrogenation reactions, where the ligand can be protonated or deprotonated to switch the catalytic activity. acs.org

The development of well-defined transition metal pincer complexes, which can include imidazole-based donors, has led to highly active catalysts for a range of transformations. acs.org These catalysts are often studied in detail to understand their reaction mechanisms, which is crucial for the rational design of more efficient catalysts.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. researchgate.net Metal complexes of this compound can be immobilized on solid supports to create heterogeneous catalysts. For instance, polymer-supported oxidovanadium(IV) complexes have been used as heterogeneous catalysts for the one-pot multicomponent synthesis of biologically active 2,4,5-trisubstituted-1H-imidazoles. mdpi.com These supported catalysts demonstrated excellent catalytic activity and could be recycled for multiple catalytic cycles. mdpi.com

Metal-organic frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters and organic ligands, can also serve as platforms for heterogeneous catalysis. acs.org Imidazole and its derivatives are often used as ligands in the synthesis of MOFs, such as zeolitic imidazolate frameworks (ZIFs). researchgate.net These materials can exhibit catalytic activity due to the presence of active metal sites and their porous structure. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Ethyl-1H-imidazole |

| 1-Methyl-1H-imidazole |

| Cadmium(II) chloride |

| Copper(II) |

| Zinc(II) |

| Palladium(II) |

| Benzene-1,3-dicarboxylate |

| N,N-dimethylformamide |

| Oxidovanadium(IV) |

| Ruthenium |

| Iridium |

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Imidazole Scaffolds

The incorporation of imidazole-based ligands is a cornerstone in the development of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms within the imidazole ring provide effective coordination sites for a wide array of metal ions, facilitating the construction of diverse and functional materials. While the specific compound this compound is not extensively documented as a primary building block in the construction of MOFs and coordination polymers in the available research, the broader family of substituted imidazoles is widely utilized. The steric hindrance resulting from the ethyl group at the N1 position and the methyl group at the C2 position may influence its ability to form extended, crystalline framework structures.

Research into related imidazole derivatives, however, provides significant insight into how such scaffolds are integrated into these advanced materials. Specifically, derivatives like 2-ethyl-1H-imidazole-4,5-dicarboxylic acid and the less substituted 1-ethyl-1H-imidazole have been successfully used to synthesize a variety of coordination polymers and MOFs with interesting structural and functional properties.

Coordination Polymers with 2-Ethyl-1H-imidazole-4,5-dicarboxylic Acid

A prominent strategy for incorporating imidazole scaffolds into coordination polymers involves the use of dicarboxylate functional groups. The compound 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) has proven to be a versatile ligand in the synthesis of novel coordination polymers with various metal centers.

In one study, the hydrothermal reaction of H₃EIDC with cobalt(II) nitrate in the presence of the auxiliary ligand 4,4′-bipyridine resulted in a three-dimensional metal-organic framework with the formula {[Co₃(HEIDC)₂(4,4′-bipy)₃]·2NO₃·6H₂O}n. tandfonline.com The single-crystal X-ray diffraction analysis revealed a complex 3D structure built from [Co₃(HEIDC)₂(4,4′-bipy)₃]n units, with nitrate anions and water molecules occupying the voids. tandfonline.com

Another investigation focused on the synthesis of cadmium(II) and zinc(II) coordination polymers using H₃EIDC and 1,3-bis(4-pyridyl)propane (bpp) as ligands. researchgate.net This work yielded two distinct structures: [Cd(Heidc)(bpp)]n, which features a 2D layered structure, and {[Zn₃(eidc)₂(bpp)(H₂O)₂]·2H₂O}n, which forms a 3D framework. researchgate.net These results underscore how the choice of the central metal atom can significantly influence the final architecture of the coordination polymer. researchgate.net

The table below summarizes the key features of these coordination polymers based on 2-ethyl-1H-imidazole-4,5-dicarboxylic acid.

| Compound Formula | Metal Ion | Ligands | Dimensionality | Key Structural Features |

| {[Co₃(HEIDC)₂(4,4′-bipy)₃]·2NO₃·6H₂O}n | Co(II) | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, 4,4′-bipyridine | 3D | 3D metal-organic framework with nitrate and water guests. tandfonline.com |

| [Cd(Heidc)(bpp)]n | Cd(II) | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | 2D | 2D layer formed by C–H···π stacking interactions. researchgate.net |

| {[Zn₃(eidc)₂(bpp)(H₂O)₂]·2H₂O}n | Zn(II) | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | 3D | 3D framework with a (8³)²(8⁵·10)-tfc topology. researchgate.net |

Coordination Complexes of 1-Ethyl-1H-imidazole

While not the specific focus compound, 1-ethyl-1H-imidazole (without the 2-methyl substituent) has been shown to form coordination complexes. For instance, it can act as an axial ligand in more complex systems. An example is the iron(III) porphyrin complex, bis(1-ethyl-1H-imidazole-κN³)(meso-tetramesitylporphyrinato-κ⁴N,N′,N′′,N′′′)iron(III) perchlorate. In this structure, the iron(III) center is coordinated by the four nitrogen atoms of the porphyrin ring and two nitrogen atoms from the 1-ethylimidazole (B1293685) ligands in the axial positions, resulting in a distorted octahedral geometry. iucr.org

Furthermore, 1-ethyl-1H-imidazole has been used to synthesize a one-dimensional coordination polymer with cadmium(II) chloride, having the formula [Cd₂Cl₄(C₅H₈N₂)₃]n. The crystal structure consists of infinite step-like chains where cadmium cations are bridged by chloride anions, and the 1-ethyl-1H-imidazole ligands coordinate to the metal centers. nih.gov

Advanced Spectroscopic and Analytical Characterization of 1 Ethyl 2 Methyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of 1-Ethyl-2-methyl-1H-imidazole, offering precise information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of the ethyl and methyl groups, as well as the protons on the imidazole (B134444) ring. In a typical ¹H NMR spectrum, the ethyl group attached to the nitrogen at position 1 exhibits a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (NCH₂) protons. The methyl group at position 2 of the imidazole ring appears as a singlet. The protons on the imidazole ring itself also produce distinct signals.

Detailed research findings for a related compound, 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole, in deuterated chloroform (B151607) (CDCl₃) show the ethyl group's methyl protons as a triplet at approximately δ 1.42 ppm and the methylene protons as a quartet at δ 4.32 ppm. The methyl group at the C2 position resonates as a singlet at δ 2.55 ppm. For 1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide derivatives, the alkyl groups resonate in expected regions, with the methylene protons of the ethyl group appearing slightly downfield. chemsociety.org.ng

Table 1: Representative ¹H NMR Spectral Data

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Ethyl (-CH₂CH₃ ) | ~1.4 | Triplet |

| Imidazole-CH₃ | ~2.5 | Singlet |

| Ethyl (-CH₂ CH₃) | ~4.3 | Quartet |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopy (including DEPT 135)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound derivatives, distinct signals are observed for the ethyl carbons, the C2-methyl carbon, and the imidazole ring carbons.

For instance, in 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide, the methyl carbon at the C2 position is observed around 13.84-13.85 ppm, while the ethyl group's methyl carbon appears at approximately 14.83-14.87 ppm. chemsociety.org.ng The methylene carbon of the ethyl group is found further downfield at 39.92-40.02 ppm. chemsociety.org.ng The imidazole ring carbons resonate at higher chemical shifts, with the carbon bearing the chloro group (C-Cl) appearing at 123.33-123.78 ppm and the C-imidazole carbon at 145.26-145.58 ppm. chemsociety.org.ng

Distortionless Enhancement by Polarization Transfer (DEPT) 135 experiments are instrumental in differentiating between CH, CH₂, and CH₃ groups. libretexts.org In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. libretexts.orgnanalysis.com Quaternary carbons are not observed. libretexts.org This technique, used in conjunction with a standard broadband-decoupled ¹³C NMR spectrum, allows for the complete assignment of all carbon signals. nanalysis.com The use of DEPT 135 has been noted in the characterization of various imidazole sulfonamide derivatives. grafiati.comajol.info

Table 2: Representative ¹³C NMR and DEPT 135 Spectral Data

| Carbon Atom | Approximate Chemical Shift (δ) ppm | DEPT 135 Phase |

|---|---|---|

| Ethyl (-CH₂CH₃ ) | ~14-15 | Positive |

| Imidazole-CH₃ | ~13-14 | Positive |

| Ethyl (-CH₂ CH₃) | ~39-40 | Negative |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, such as those within the ethyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular structure.

While specific 2D NMR data for the parent this compound is not detailed in the provided search results, these techniques are standard for the structural elucidation of complex heterocyclic compounds.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Key characteristic absorption bands for related imidazole structures include:

C-H stretching: Aliphatic C-H stretching from the ethyl and methyl groups typically appears in the 2850–2950 cm⁻¹ region. Aromatic C-H stretching from the imidazole ring is expected around 3100–3150 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are observed in the 1600–1650 cm⁻¹ range.

C-N stretching: The C-N stretching of the imidazole ring can be found in the 1250–1350 cm⁻¹ region.

The FTIR spectra of various substituted imidazole derivatives have been characterized, confirming these general absorption regions. chemsociety.org.ngznaturforsch.com

Table 3: Key FTIR Absorption Bands for Imidazole Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100–3150 |

| Aliphatic C-H Stretch | 2850–2950 |

| Imidazole Ring C=N Stretch | 1600–1650 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular formula of this compound is C₆H₁₀N₂, corresponding to a molecular weight of approximately 110.16 g/mol . nih.govroco.global

Electron ionization mass spectrometry (EI-MS) of 1H-Imidazole, 1-ethyl-2-methyl- shows a molecular ion peak [M]⁺ at m/z 110. nist.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. For example, the exact mass of C₆H₁₀N₂ is calculated to be 110.084398327 Da. nih.gov HRMS is essential for ensuring the exact mass accuracy, often to within ±0.001 Da, which is a critical step in confirming the identity of a synthesized compound.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While the crystal structure for the parent this compound is not specifically detailed in the provided results, numerous studies on its derivatives illustrate the power of this technique.

For instance, the crystal structure of 1-ethyl-2,4,5-triphenyl-1H-imidazole was determined to be triclinic with space group P-1. znaturforsch.com In another example, ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)cyclohex-3-ene-1-carboxylate was found to crystallize as a racemic mixture. nih.govresearchgate.net

Crystal structure analyses not only confirm the molecular connectivity but also provide detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. iucr.orgosti.gov Hirshfeld surface analysis is often employed in conjunction with X-ray data to visualize and quantify these intermolecular contacts. iucr.org

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole |

| 1-Ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide |

| 1-Ethyl-2,4,5-triphenyl-1H-imidazole |

| Ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)cyclohex-3-ene-1-carboxylate |

Elemental Analysis (C, H, N, S, Halogens)

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, and halogens) present in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized substance, such as this compound, thereby confirming its elemental composition and purity.

For this compound, the molecular formula is C₆H₁₀N₂. nih.govnist.govroco.global Based on this formula and the atomic weights of its constituent atoms, the theoretical elemental composition can be calculated. The compound consists of carbon, hydrogen, and nitrogen, with no sulfur or halogen atoms present in its structure.

Theoretical Composition

The expected mass percentages for this compound are derived from its molecular weight of 110.16 g/mol . nih.govroco.global The theoretical values are essential benchmarks against which experimental results are compared.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 65.43% |

| Hydrogen | H | 9.15% |

| Nitrogen | N | 25.42% |

| Sulfur | S | 0.00% |

| Halogens | X | 0.00% |

Detailed Research Findings

In synthetic chemistry, experimental elemental analysis is performed to validate the structure of the isolated product. The experimentally determined percentages of carbon, hydrogen, and nitrogen are expected to align closely with the calculated theoretical values. A common acceptance criterion for purity is a deviation of no more than ±0.4% between the found and calculated values. rsc.org

While specific experimental elemental analysis data for this compound is not detailed in the reviewed literature, the characterization of numerous related imidazole derivatives consistently relies on this method to confirm their successful synthesis. For instance, studies involving the synthesis of other substituted imidazoles report a close correlation between their theoretical and found elemental percentages, which is a standard practice for structural confirmation. znaturforsch.comnih.gov The absence of sulfur and halogens in the structure of this compound means that experimental analysis would be expected to yield 0% for these elements, confirming their absence.

Biological Activities and Medicinal Chemistry Research Featuring 1 Ethyl 2 Methyl 1h Imidazole Scaffolds

Antimicrobial Activity

Derivatives incorporating the 1-ethyl-2-methyl-1H-imidazole scaffold have been investigated for their ability to combat microbial infections. The inherent properties of the imidazole (B134444) ring, such as its ability to coordinate with metal ions and participate in hydrogen bonding, make it a valuable pharmacophore in the design of new antimicrobial drugs. evitachem.comnih.gov

Research into the antibacterial properties of this compound derivatives has shown varied results. While some compounds exhibit promising activity, others show little to no effect.

For instance, two synthesized sulphonamide derivatives, 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide and 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide, were screened against a panel of Gram-positive and Gram-negative bacteria. The tested bacteria included methicillin-susceptible Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. Both compounds were found to be inactive against all tested bacterial strains. chemsociety.org.ng

In contrast, broader studies on imidazole derivatives have shown more promising results. For example, certain imidazole derivatives have demonstrated potent antibacterial action against Salmonella typhi, Escherichia coli, and Bacillus subtilis, with moderate activity against Pseudomonas aeruginosa. jchemrev.com Specifically, {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol and its p-chlorophenyl analog have shown potent activity against E. coli and P. aeruginosa. nih.gov Another study highlighted a hybrid molecule of imidazole and dibenzocarbazole, which displayed significant antibacterial activity against B. subtilis. nih.gov

The antibacterial mechanism of imidazole derivatives often involves interference with crucial cellular processes such as DNA replication, cell wall synthesis, and cell membrane integrity. nih.gov

Table 1: Antibacterial Activity of Selected Imidazole Derivatives (Note: This table includes data for broader imidazole derivatives to illustrate the potential of the scaffold, as specific data for this compound derivatives is limited.)

| Compound/Derivative Class | Bacterial Strain(s) | Activity Level | Reference(s) |

| 5-chloro-1-ethyl-2-methyl-1H-imidazole-4-sulphonamides | S. aureus (MSSA, MRSA), B. subtilis, P. aeruginosa, E. coli, K. pneumoniae | Inactive | chemsociety.org.ng |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | E. coli, P. aeruginosa, S. aureus, S. epidermidis | Potent | nih.gov |

| Imidazole-dibenzocarbazole hybrid (82) | B. subtilis CGMCC 1.1162 | Potent (MIC 1.6 µM) | nih.gov |

| General Imidazole Derivatives | S. typhi, E. coli, B. subtilis | Potent | jchemrev.com |

| General Imidazole Derivatives | P. aeruginosa | Moderate | jchemrev.com |

The this compound scaffold has been incorporated into molecules designed to have antifungal properties. Research has demonstrated that derivatives can exhibit significant efficacy against various fungal pathogens.

A study on 5-chloro-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide derivatives revealed moderate activity against Candida albicans. Specifically, 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide showed notable anticandidal effects when compared to the standard drug, itraconazole. chemsociety.org.ng

Broader research into imidazole-containing compounds further supports their potential as antifungal agents. A series of novel imidazole derivatives containing a 2,4-dienone motif were synthesized and evaluated, with several compounds showing improved antifungal activities against various Candida species. nih.gov Compounds 31 and 42 from this series exhibited broad-spectrum inhibitory effects, including against a fluconazole-resistant strain of C. albicans. nih.gov Another study synthesized new imidazole derivatives, with compounds 5d and 5e showing potent antifungal activity against C. albicans, C. parapsilosis, and C. krusei. tandfonline.com

The primary mechanism for the antifungal action of many azole compounds, including imidazole derivatives, is the inhibition of the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. tandfonline.comresearchgate.net

Table 2: Antifungal Activity of Selected this compound and Broader Imidazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity Level (MIC) | Reference(s) |

| 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide | Candida albicans | Moderate | chemsociety.org.ng |

| Imidazole-dienone derivative (31) | Candida spp. | 0.5–8 µg/mL | nih.gov |

| Imidazole-dienone derivative (42) | Candida spp. | 2–32 µg/mL | nih.gov |

| Imidazole derivative (5d) | C. albicans, C. parapsilosis, C. krusei | 0.98 µg/mL | tandfonline.com |

| Imidazole derivative (5e) | C. albicans, C. parapsilosis | 0.98-1.96 µg/mL | tandfonline.com |

Antibacterial Efficacy and Spectrum

Anticancer and Antitumor Potential

The imidazole scaffold, including the this compound variant, is a recognized pharmacophore in the development of anticancer agents. mdpi.comnih.gov Derivatives have been shown to possess antiproliferative and cytotoxic activities against various cancer cell lines.

A study focused on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives reported that the majority of the synthesized compounds exhibited improved antiproliferative activity compared to control drugs 5-fluorouracil (B62378) (5-FU) and methotrexate (B535133) (MTX). mdpi.com One compound in particular, 4f , demonstrated outstanding activity against three cancer cell lines and showed a significantly higher selectivity index for cancer cells over normal cells. mdpi.com The length of the alkyl chain on the imidazole derivative was found to directly impact the antitumor activity. mdpi.com

Other research has explored a wide range of imidazole-based compounds. For instance, novel hybrids of imidazole and 2-phenylbenzofuran (B156813) were synthesized, with one compound showing potent activity against four human tumor cell lines (SMMC-7721, SW480, MCF-7, and HL-60). nih.gov Similarly, a series of imidazole-based 1,2,3-triazole derivatives were designed as potential broad-spectrum anticancer agents, with compounds VId and VIh exhibiting potent cytotoxic activity against the human lung adenocarcinoma (PC-9) cell line, surpassing the efficacy of the reference drug doxorubicin. bohrium.com

Table 3: Anticancer Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Finding(s) | Reference(s) |

| 1-(4-substituted phenyl)-2-ethyl imidazole (4f) | Various cancer cell lines | More potent than 5-FU and MTX; high selectivity | mdpi.com |

| Imidazole-2-phenylbenzofuran hybrid (57) | SMMC-7721, SW480, MCF-7, HL-60 | More active than cisplatin | nih.gov |

| Imidazole-based 1,2,3-triazole (VId) | PC-9 (lung adenocarcinoma) | IC₅₀ = 4.87 µM | bohrium.com |

| Imidazole-based 1,2,3-triazole (VIh) | PC-9 (lung adenocarcinoma) | IC₅₀ = 3.74 µM (more potent than doxorubicin) | bohrium.com |

Anti-inflammatory Properties

Benzimidazole (B57391) derivatives, a class of compounds structurally related to this compound, are known to possess anti-inflammatory properties. ontosight.aimdpi.com The activity of these compounds is often attributed to their ability to interact with various targets in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. mdpi.com

A series of N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. The compounds showed dose-dependent inhibition of albumin denaturation, with IC₅₀ values ranging from 33.27 to 301.12 µg/mL. acs.org Another study on 2-substituted-4,5-diphenyl-1H-imidazoles also reported anti-inflammatory activity, evaluated using the carrageenan-induced paw edema method. ijpsjournal.com

Structure-activity relationship (SAR) studies on benzimidazoles indicate that substitutions at various positions on the ring system, including the N1 position (where the ethyl group is located in this compound), significantly influence their anti-inflammatory potential. mdpi.com

Antitubercular Activity Studies

The imidazole nucleus is a key component in the search for new antitubercular agents due to the rise of drug-resistant Mycobacterium tuberculosis strains. ijpsjournal.comnih.gov Research has explored various imidazole and benzimidazole derivatives for their efficacy against this pathogen.

One study synthesized a series of imidazole and triazole derivatives and found that two compounds, an (E)-1-(2-(5-chlorothiophen-2-yl)-2-(2-(2,6-dichlorophenyl)hydrazono)ethyl)-1H-imidazole derivative (2f ) and a (Z)-1-(2-([1,1'-biphenyl]-4-yl)-2-(2-(2,6-dichlorophenyl)hydrazono)ethyl]-1H-imidazole derivative (2e ), exhibited promising antimycobacterial properties. nih.gov The presence of the imidazole ring combined with a 2,6-dichlorosubstituted phenyl moiety was found to be important for inhibitory activity against M. tuberculosis. nih.gov

Other studies on benzimidazole derivatives have also yielded potent antitubercular agents. Compounds bearing halogen atoms or methyl groups on the benzimidazole system and a cyclohexylethyl substituent at the C-2 position showed excellent tuberculostatic activity against M. tuberculosis and M. bovis, with MIC values as low as 0.75 to 1.5 μg/mL. nih.gov

Mechanisms of Biological Action at the Molecular Level

The diverse biological activities of this compound derivatives stem from their interactions with various molecular targets.

Antimicrobial Mechanism: As azole-containing compounds, their antifungal activity is often attributed to the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme essential for ergosterol synthesis in the fungal cell membrane. nih.govtandfonline.com This disrupts membrane integrity and leads to fungal cell death. Their antibacterial action can involve disrupting DNA replication, cell wall synthesis, or membrane function. nih.gov

Anticancer Mechanism: In cancer therapy, imidazole derivatives target various pathways. Some act as tubulin polymerization inhibitors, causing cell cycle arrest at the G2/M phase and inducing apoptosis. nih.gov Others function by inhibiting key signaling kinases like ALK5 or by displacing proteins from complexes, such as Nutlins which inhibit the MDM2-p53 interaction. mdpi.comnih.gov Compound 4f , a 1-(4-substituted phenyl)-2-ethyl imidazole derivative, was found to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. mdpi.com Molecular docking studies have also predicted that certain imidazole-triazole hybrids bind favorably to the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer. bohrium.com

Anti-inflammatory Mechanism: The anti-inflammatory effects of imidazole derivatives can be mediated through the inhibition of enzymes like p38 MAP kinase and cyclooxygenase (COX), which are central to the production of inflammatory mediators. mdpi.comacs.org Docking studies have shown that these compounds can fit into the active sites of these enzymes, interacting with key amino acid residues. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, these studies involve systematically altering the chemical structure to understand how changes affect biological activity.

The imidazole moiety itself is a key pharmacophore in many drugs. nih.gov SAR studies on related imidazole compounds have revealed important insights. For instance, in a series of (arylalkyl)imidazole anticonvulsants, the alkylimidazole portion was identified as the likely pharmacophore, while the lipophilic aryl group is thought to facilitate passage across the blood-brain barrier. nih.gov

In the context of antimicrobial and anticancer activities, substitutions on the imidazole ring are critical. For example, studies on amino-substituted imidazoles have shown that the position of the amino group can influence hydrogen-bonding interactions with biological targets, thereby affecting potency. The introduction of different functional groups, such as nitro, hydroxy, or methoxy (B1213986) groups, can also significantly alter a compound's biological activity by influencing its electronic properties, solubility, and ability to interact with specific enzymes or receptors. ontosight.ai

Research on benzimidazole derivatives, which share the core imidazole structure, has provided detailed SAR data. For instance, studies on benzimidazoles with anti-inflammatory properties have shown that the type and position of substituents on the benzimidazole ring and any attached phenyl rings can dramatically influence activity. mdpi.com Electron-withdrawing groups like -Cl or -Br have been found to favor anti-inflammatory potency in some 2-acetamidobenzimidazoles, while electron-rich groups like -OCH3 can reduce it. mdpi.com

While direct SAR studies specifically for this compound are not extensively detailed in the provided results, the principles derived from broader imidazole and benzimidazole research are applicable. The ethyl group at the N-1 position and the methyl group at the C-2 position of this compound provide a specific lipophilic and steric profile that influences its interactions with biological targets. Further modifications, such as the introduction of sulfonyl chloride groups, create reactive intermediates that can be used to generate a library of compounds for SAR studies. smolecule.comsmolecule.com

Table 1: Key Structural Features and Their General Impact on Biological Activity of Imidazole Derivatives

| Structural Feature | General Impact on Biological Activity |

| Imidazole Ring | Core scaffold essential for various biological activities; acts as a proton donor/acceptor. mdpi.com |

| N-1 Substitution | Influences lipophilicity and steric interactions, affecting pharmacokinetics and target binding. humanjournals.com |

| C-2 Substitution | Can significantly modulate biological activity; often a site for introducing diverse functional groups. |

| Aryl/Alkyl Groups | Affect lipophilicity, which can influence cell membrane penetration and bioavailability. nih.gov |

| Electron-withdrawing/-donating Groups | Modify the electronic properties of the imidazole ring, impacting target interactions. mdpi.com |

| Hydrogen-bonding Groups (-OH, -NH2) | Can enhance binding to biological targets through specific hydrogen bond formation. |

Role as Precursors for Pharmacologically Active Agents (e.g., antifungal agents)

This compound is a valuable precursor in the synthesis of a variety of pharmacologically active compounds. Its chemical structure allows for further functionalization, making it a key starting material in multi-step synthetic pathways.

One of the notable applications of this compound is in the creation of antifungal agents. roco.global The imidazole nucleus is a well-established feature in many antifungal drugs. By using this compound as a building block, chemists can synthesize more complex molecules with potential antifungal properties. For example, it can be used to create intermediates like 1-(1-methyl-1H-imidazol-2-yl)ethanone, which is then utilized in the synthesis of known antifungal drugs such as clotrimazole (B1669251) and miconazole. roco.global

Furthermore, derivatives of this compound have been investigated for their own intrinsic antimicrobial activities. For instance, the synthesis of 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide and its derivatives has been reported, with some compounds showing moderate anticandidal activity against Candida albicans. chemsociety.org.ng In this synthesis, 5-chloro-1-ethyl-2-methylimidazole-4-sulphonyl chloride, a derivative of this compound, is reacted with various anilines. chemsociety.org.ng

The versatility of this compound as a precursor extends beyond antifungal agents. It serves as an intermediate in the synthesis of a broad range of biologically active compounds. smolecule.com For example, it can be functionalized to create sulfonyl chloride derivatives, which are highly reactive and can be used to introduce the sulfonyl group into various molecules to produce sulfonamides, a class of compounds with known medicinal applications. smolecule.com

Table 2: Examples of Pharmacologically Active Agents Derived from this compound Precursors

| Precursor Derivative | Resulting Pharmacological Agent/Class | Therapeutic Area |

| 1-(1-methyl-1H-imidazol-2-yl)ethanone | Clotrimazole, Miconazole | Antifungal roco.global |

| 5-chloro-1-ethyl-2-methylimidazole-4-sulphonyl chloride | 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide | Antifungal (Anticandidal) chemsociety.org.ng |

| This compound-5-sulfonyl chloride | N-heterocyclic sulfonamides | Potential Medicinal Applications smolecule.com |

| (1-Ethyl-1H-imidazol-2-yl)methanol | Potential antifungal agents | Antifungal |

Applications in Materials Science and Engineering

1-Ethyl-2-methyl-1H-imidazole in Ionic Liquid Design and Synthesis

Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant attention as potential replacements for volatile organic solvents in a variety of applications. mdpi.comznaturforsch.com The imidazolium (B1220033) cation, a key component of many ionic liquids, can be derived from precursor molecules like this compound. The unique properties of these ILs, such as wide liquid ranges, negligible vapor pressure, high electrical conductivity, and large electrochemical windows, make them suitable for diverse applications. znaturforsch.com

Tunability of Ionic Liquid Properties through Imidazole (B134444) Cations

A significant advantage of ionic liquids is the ability to fine-tune their physical and chemical properties by carefully selecting the cation and anion combination. znaturforsch.com The structure of the imidazolium cation, including the nature of the alkyl and aryl substituents, plays a crucial role in determining the resulting ionic liquid's characteristics. znaturforsch.combeilstein-journals.org

The properties of ionic liquids that can be adjusted include:

Viscosity: The size and shape of the cation influence the viscosity of the ionic liquid.

Conductivity: The mobility of the ions, which is affected by the cation structure, determines the ionic conductivity. beilstein-journals.org

Electrochemical Window: The range of potentials over which the ionic liquid is stable can be expanded by modifying the imidazolium cation, with some achieving a window as large as 6.3 V. beilstein-journals.org

Thermal Stability: The decomposition temperature of the ionic liquid is influenced by the nature of the substituents on the imidazole ring.

The introduction of different functional groups to the imidazole core, such as hydroxyl groups, can significantly alter the dynamics of the ionic liquid through mechanisms like hydrogen bonding. aip.org This tunability allows for the design of "task-specific" ionic liquids tailored for particular applications.

Electrochemical Applications of Ionic Liquids (e.g., Electrodeposition)

Ionic liquids based on imidazolium cations have shown great promise as electrolytes in electrochemical processes, particularly in the electrodeposition of metals and alloys. mdpi.comresearchgate.netlookchem.com These applications are significant in industries such as automotive, aerospace, electronics, and jewelry manufacturing. mdpi.com

The use of ionic liquids in electrodeposition offers several advantages over traditional aqueous electrolytes, including:

Wide Electrochemical Window: This allows for the deposition of metals that cannot be deposited from aqueous solutions due to their negative standard potentials. lookchem.com

Good Conductivity: Facilitates efficient electrochemical reactions. lookchem.com

Low Toxicity: Presents an environmentally friendlier alternative to some conventional solvents. mdpi.com

Ability to Dissolve a Wide Range of Metal Compounds: This expands the scope of metals that can be electrodeposited. mdpi.com

A notable example is the electrodeposition of aluminum, where ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIm]Cl) are used as electrolytes. mdpi.comlookchem.commdpi.com The ratio of aluminum chloride (AlCl₃) to the ionic liquid is a critical parameter that influences the properties of the deposited aluminum layer. mdpi.com Research has shown that ionic liquids can produce uniform, dendrite-free aluminum films with improved corrosion resistance. mdpi.com

The following table summarizes key aspects of using this compound-derived ionic liquids in electrodeposition:

| Application | Ionic Liquid System | Key Findings |

| Aluminum Electrodeposition | AlCl₃/[EMIm]Cl | Produces uniform and smooth aluminum coatings. mdpi.com |

| Improves corrosion resistance of the substrate. mdpi.com | ||

| The properties of the deposit are sensitive to the AlCl₃ to IL ratio. mdpi.com | ||

| General Metal Electrodeposition | Imidazolium-based ILs | Enable deposition of reactive metals. lookchem.com |

| Offer a safer and more environmentally benign process. mdpi.com |

Polymer Science: Catalysis in Polymerization Processes (e.g., Polyurethane Synthesis)

This compound and its derivatives are effective catalysts in the synthesis of polyurethanes. roco.globalgoogle.com Polyurethanes are versatile polymers used in a wide array of products, including foams, coatings, adhesives, and elastomers. roco.global